molecular formula C6H12BrNOZn B14556387 bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate

bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate

Cat. No.: B14556387
M. Wt: 259.4 g/mol
InChI Key: XFAQMRZNRBVDMI-XNOMRPDFSA-L
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Description

Bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate is an organozinc compound that features a bromozinc cation coordinated to a (Z)-1-(dimethylamino)but-1-en-1-olate ligand. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. These compounds are often used in various chemical reactions due to their reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate typically involves the reaction of a zinc halide with an appropriate organic ligand. One common method is the reaction of zinc bromide with (Z)-1-(dimethylamino)but-1-en-1-ol in the presence of a base. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis.

Industrial Production Methods

Industrial production of organozinc compounds like this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process typically includes purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: Reduction reactions may involve the conversion of the bromozinc cation to elemental zinc.

    Substitution: The bromozinc cation can be substituted with other nucleophiles, leading to the formation of new organozinc compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc derivatives.

Scientific Research Applications

Chemistry

In chemistry, bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in cross-coupling reactions, such as the Negishi coupling, to create complex organic molecules.

Biology and Medicine

Industry

In the industrial sector, this compound may be used in the production of fine chemicals and pharmaceuticals. Its reactivity and ability to form stable intermediates make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate exerts its effects involves the coordination of the bromozinc cation to the organic ligand. This coordination facilitates various chemical reactions by stabilizing intermediates and enabling the transfer of functional groups. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate include other organozinc compounds such as:

  • Diethylzinc
  • Dimethylzinc
  • Zinc acetate

Uniqueness

This compound is unique due to its specific ligand structure and the presence of the bromozinc cation. This combination imparts distinct reactivity and stability characteristics, making it suitable for specialized applications in organic synthesis.

Properties

Molecular Formula

C6H12BrNOZn

Molecular Weight

259.4 g/mol

IUPAC Name

bromozinc(1+);(Z)-1-(dimethylamino)but-1-en-1-olate

InChI

InChI=1S/C6H13NO.BrH.Zn/c1-4-5-6(8)7(2)3;;/h5,8H,4H2,1-3H3;1H;/q;;+2/p-2/b6-5-;;

InChI Key

XFAQMRZNRBVDMI-XNOMRPDFSA-L

Isomeric SMILES

CC/C=C(/N(C)C)\[O-].[Zn+]Br

Canonical SMILES

CCC=C(N(C)C)[O-].[Zn+]Br

Origin of Product

United States

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